molecular formula C7H5BrN+ B12437664 2-bromo-N-methylidyneanilinium

2-bromo-N-methylidyneanilinium

Cat. No.: B12437664
M. Wt: 183.02 g/mol
InChI Key: XFFDSAHDAIPCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-methylidyneanilinium is an organic compound with the molecular formula C7H8BrN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N-methylidyneanilinium can be synthesized through the reduction of 2-bromoformylanilide . This process involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-methylidyneanilinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the compound can yield aniline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or NaBH4 are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-N-methylidyneanilinium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-methylidyneanilinium involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-methylaniline: Similar in structure but lacks the methylidyne group.

    2-Bromo-4-methylaniline: Another derivative with a different substitution pattern.

    3-Bromo-N-methylaniline: Similar but with the bromine atom in a different position.

Uniqueness

2-Bromo-N-methylidyneanilinium is unique due to the presence of the methylidyne group, which can significantly alter its chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these altered properties are advantageous.

Properties

Molecular Formula

C7H5BrN+

Molecular Weight

183.02 g/mol

IUPAC Name

(2-bromophenyl)-methylidyneazanium

InChI

InChI=1S/C7H5BrN/c1-9-7-5-3-2-4-6(7)8/h1-5H/q+1

InChI Key

XFFDSAHDAIPCIU-UHFFFAOYSA-N

Canonical SMILES

C#[N+]C1=CC=CC=C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.